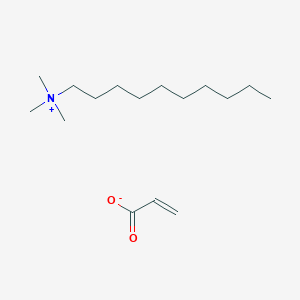
N,N,N-Trimethyldecan-1-aminium prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N-Trimethyldecan-1-aminium prop-2-enoate: is a quaternary ammonium compound with a long alkyl chain and a prop-2-enoate group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions:
Alkylation Reaction: The synthesis of N,N,N-Trimethyldecan-1-aminium prop-2-enoate typically involves the alkylation of decylamine with methyl iodide to form N,N,N-Trimethyldecan-1-aminium iodide.
Anion Exchange: The iodide ion is then exchanged with a prop-2-enoate ion using a suitable anion exchange resin.
Industrial Production Methods:
Batch Process: In industrial settings, the batch process is commonly used, where the reactants are mixed in a reactor and allowed to react under controlled conditions.
Continuous Process: For large-scale production, a continuous process may be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed.
化学反応の分析
Types of Reactions:
Oxidation: N,N,N-Trimethyldecan-1-aminium prop-2-enoate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enoate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous solvents.
Substitution: Nucleophiles like halides, under mild to moderate temperatures.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new quaternary ammonium compounds with different anions.
科学的研究の応用
Chemistry:
- Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
- Employed in the synthesis of other quaternary ammonium compounds.
Biology:
- Utilized in cell culture studies as a surfactant to improve cell membrane permeability.
- Investigated for its antimicrobial properties against various pathogens.
Medicine:
- Explored for potential use in drug delivery systems due to its surfactant properties.
- Studied for its role in enhancing the efficacy of certain medications.
Industry:
- Used in the formulation of detergents and cleaning agents.
- Employed in the production of emulsifiers and dispersants.
作用機序
Molecular Targets and Pathways:
- The surfactant properties of N,N,N-Trimethyldecan-1-aminium prop-2-enoate allow it to interact with cell membranes, increasing their permeability.
- It can disrupt microbial cell membranes, leading to cell lysis and death, which explains its antimicrobial properties.
- In drug delivery, it can enhance the solubility and bioavailability of hydrophobic drugs.
類似化合物との比較
N,N,N-Trimethyldecan-1-aminium bromide: Similar structure but with a bromide ion instead of a prop-2-enoate group.
N,N,N-Trimethylhexadecylammonium chloride: Longer alkyl chain and chloride ion, used as a surfactant and antimicrobial agent.
N,N,N-Trimethyl-1-adamantylammonium chloride: Different alkyl chain structure, used in similar applications as a surfactant and antimicrobial agent.
Uniqueness:
- The presence of the prop-2-enoate group in N,N,N-Trimethyldecan-1-aminium prop-2-enoate provides unique reactivity compared to other quaternary ammonium compounds.
- Its specific structure allows for distinct interactions with biological membranes and other molecules, making it valuable in specialized applications.
特性
CAS番号 |
655253-44-4 |
|---|---|
分子式 |
C16H33NO2 |
分子量 |
271.44 g/mol |
IUPAC名 |
decyl(trimethyl)azanium;prop-2-enoate |
InChI |
InChI=1S/C13H30N.C3H4O2/c1-5-6-7-8-9-10-11-12-13-14(2,3)4;1-2-3(4)5/h5-13H2,1-4H3;2H,1H2,(H,4,5)/q+1;/p-1 |
InChIキー |
KOZBIZBEDHUHHZ-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCC[N+](C)(C)C.C=CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propanoic acid, 3-[[(methylamino)carbonyl]thio]-, ethyl ester](/img/structure/B12526477.png)
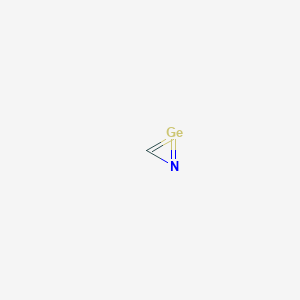


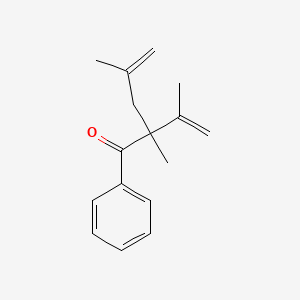
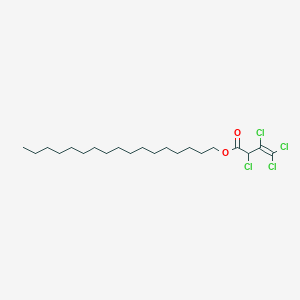
![Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane](/img/structure/B12526502.png)
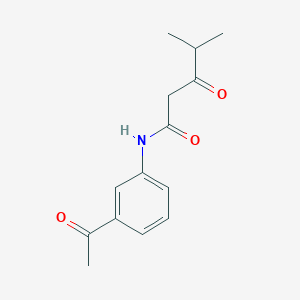

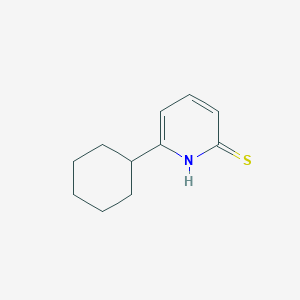
![Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl-](/img/structure/B12526530.png)
![Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate](/img/structure/B12526536.png)
![1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one](/img/structure/B12526539.png)

